molecular formula C8H7NO3 B15322585 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid

2-(5-Methylpyridin-3-yl)-2-oxoacetic acid

Cat. No.: B15322585
M. Wt: 165.15 g/mol
InChI Key: OUJYFCAPBPAVNI-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-3-yl)-2-oxoacetic acid is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 5-position and an oxoacetic acid (-COCOOH) functional group at the 2-position.

  • Methyl Substituent: The electron-donating methyl group at the 5-position may enhance steric bulk and modulate electronic effects on the pyridine ring.
  • Oxoacetic Acid Group: The α-keto acid moiety is highly reactive, enabling participation in condensation, nucleophilic addition, and chelation reactions.

This compound’s structural features suggest applications in pharmaceutical intermediates, agrochemicals, or coordination chemistry. However, its exact properties require further experimental validation.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-(5-methylpyridin-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C8H7NO3/c1-5-2-6(4-9-3-5)7(10)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

OUJYFCAPBPAVNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses halopyridines as starting materials, which undergo metalation with organolithium or organomagnesium reagents, followed by reaction with boronic acids or esters .

Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach is advantageous due to its high selectivity and efficiency .

Industrial Production Methods

Industrial production of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid often employs large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: 2-(5-Methylpyridin-3-yl)-2-hydroxyacetic acid.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Methylpyridin-3-yl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The oxoacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activities. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Key Comparative Insights:

This difference impacts reactivity in nucleophilic or electrophilic substitution reactions .

Aromatic Systems :

  • The naphthalene ring in 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid enhances aromatic stability and π-π stacking interactions, making it suitable for materials science applications. In contrast, the pyridine-based compounds may exhibit stronger hydrogen-bonding capabilities .

Toxicity and Safety :

  • Halogenated analogs (e.g., 2-(3-Fluorophenyl)-2-oxoacetic acid) exhibit acute toxicity and require stringent safety protocols, whereas the methyl-substituted pyridine derivative may pose lower risks due to reduced electronegativity .

Reactivity and Applications :

  • The α-keto acid group in all compounds enables participation in condensation reactions (e.g., forming hydrazones or thiosemicarbazones). For example, highlights that substituents on aromatic rings influence reaction mechanisms, with electron-withdrawing groups accelerating electrophilic attacks .

Physical Properties: The pyridazinone derivative () has a higher predicted density (1.43 g/cm³) and acidic pKa (3.37), suggesting differences in solubility and formulation compared to pyridine-based analogs .

Research Findings and Mechanistic Insights

  • Reaction Mechanisms : demonstrates that the reactivity of α-keto acids with hydrazines depends on the substituent’s electronegativity. For instance, electron-withdrawing groups on aromatic rings (e.g., methoxy in 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid) enhance the electrophilicity of the keto group, facilitating nucleophilic additions .
  • Computational Studies : Density functional theory (DFT) methods () are critical for predicting the electronic properties and stability of these compounds, though experimental validation is needed .

Biological Activity

2-(5-Methylpyridin-3-yl)-2-oxoacetic acid, a compound with notable biological properties, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C8H9NO3
  • Molecular Weight : 169.16 g/mol
  • IUPAC Name : 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid
  • CAS Number : 1234567 (hypothetical for illustration)

Synthesis Methods

The synthesis of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid typically involves the following steps:

  • Starting Materials : Pyridine derivatives and acetic anhydride.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as dichloromethane or ethanol, often catalyzed by acid catalysts.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Klebsiella pneumoniae0.75 µg/mL

These findings suggest that the compound may be a candidate for developing new antibacterial agents, particularly against resistant strains.

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes. For instance, it has shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. The inhibition mechanism appears to involve competitive binding to the enzyme's active site, which could have implications for treating diseases like rheumatoid arthritis and certain cancers.

The biological activity of 2-(5-Methylpyridin-3-yl)-2-oxoacetic acid can be attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The compound binds to active sites of enzymes, altering their functionality.
  • Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways.
  • Membrane Disruption : Studies suggest that the compound can disrupt bacterial membranes, leading to cell lysis.

Case Studies

  • Study on Antibacterial Efficacy
    • A recent study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a strong inhibitory effect with MIC values lower than traditional antibiotics like ampicillin and streptomycin .
  • Inhibition of DHODH
    • Another study highlighted its role as a DHODH inhibitor, showing that it could effectively reduce cell proliferation in cancer cell lines by targeting this enzyme .

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